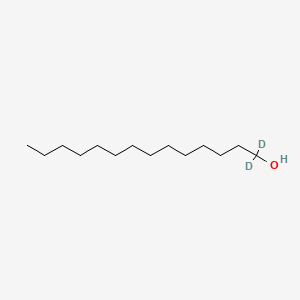
Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- is an organosilicon compound known for its unique structural properties and versatile applications. This compound is part of the trisiloxane family, characterized by a backbone of silicon and oxygen atoms, with various organic groups attached to the silicon atoms. The presence of dimethylsilyl and propyl groups in its structure imparts specific chemical and physical properties that make it valuable in various scientific and industrial fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon double bond. This reaction is catalyzed by platinum-based catalysts under controlled conditions of temperature and pressure. The general reaction scheme can be represented as follows:
R-SiH+CH2=CH-R’Pt catalystR-Si-CH2CH2R’
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is purified through distillation or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane bonds.
Reduction: It can be reduced using hydrosilanes or other reducing agents.
Substitution: The dimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Hydrosilanes and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles such as alkoxides or amines are used under mild conditions.
Major Products Formed
Oxidation: Silanols and siloxane bonds.
Reduction: Silanes and siloxanes.
Substitution: Various substituted siloxanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex organosilicon compounds. Its unique structure allows for the creation of polymers and copolymers with specific properties.
Biology
In biological research, it is used as a surfactant and emulsifier in various formulations. Its ability to reduce surface tension makes it valuable in the preparation of biological assays and drug delivery systems.
Medicine
In medicine, Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- is explored for its potential in drug delivery due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.
Industry
Industrially, it is used in the production of coatings, adhesives, and sealants. Its properties improve the durability and performance of these materials.
Mecanismo De Acción
The mechanism of action of Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- involves its interaction with various molecular targets. In biological systems, it acts as a surfactant, reducing surface tension and enhancing the spreadability of formulations. In chemical reactions, it serves as a reactive intermediate, facilitating the formation of siloxane bonds and other organosilicon structures.
Comparación Con Compuestos Similares
Similar Compounds
- Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-phenyl-
- 1,1,3,3-Tetramethyldisiloxane
- 1,1,5,5,5-Hexamethyl-3,3-bis(trimethylsilyl)oxytrisiloxane
Uniqueness
Compared to similar compounds, Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- offers a unique combination of hydrophobic and hydrophilic properties due to the presence of both dimethylsilyl and propyl groups. This makes it particularly effective as a surfactant and emulsifier in various applications.
Propiedades
Número CAS |
172080-99-8 |
|---|---|
Fórmula molecular |
C9H25O3Si4 |
Peso molecular |
293.63 g/mol |
Nombre IUPAC |
tris(dimethylsilyloxy)-propylsilane |
InChI |
InChI=1S/C9H25O3Si4/c1-8-9-16(10-13(2)3,11-14(4)5)12-15(6)7/h8-9H2,1-7H3 |
Clave InChI |
NAGUHEHZSXOROX-UHFFFAOYSA-N |
SMILES |
CCC[Si](O[SiH](C)C)(O[SiH](C)C)O[SiH](C)C |
SMILES canónico |
CCC[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C |
Sinónimos |
Trisiloxane, 3-(dimethylsilyl)oxy-1,1,5,5-tetramethyl-3-propyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


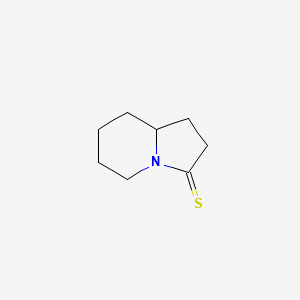
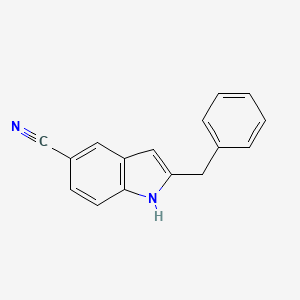
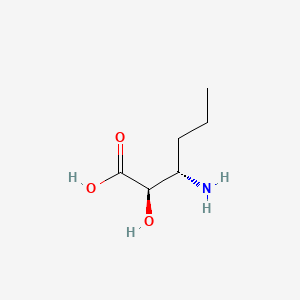
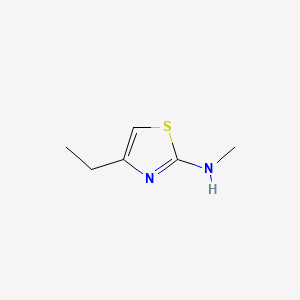
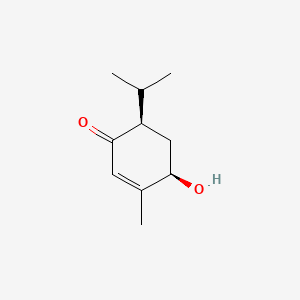
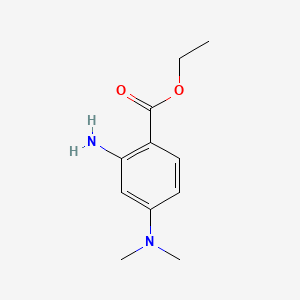
![(NE)-N-[(4-ethoxy-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methylidene]hydroxylamine](/img/structure/B575265.png)
![(S)-1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B575266.png)
![(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,1,2,2,6,6,7,7-octatritio-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B575267.png)
